(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
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Overview
Description
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis may involve catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers a more scalable and efficient route, with the reaction being carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Amino-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: 2-Amino-1-(3,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but differing in the presence of an ethylamine group instead of an ethanol group.
3,4-Dimethoxyphenylacetonitrile: A precursor in the synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol, differing in the presence of a nitrile group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups.
Properties
CAS No. |
783297-84-7 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 |
InChI Key |
WIUFFBGZBFVVDL-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)O)OC |
Origin of Product |
United States |
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